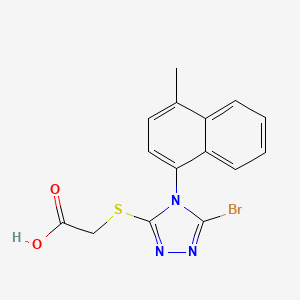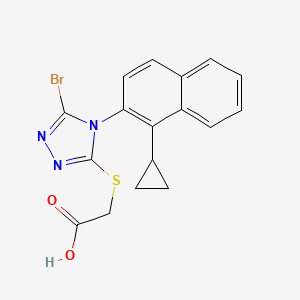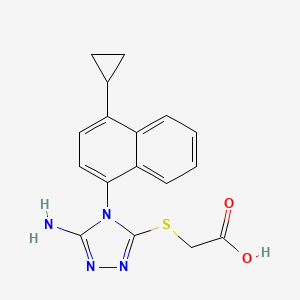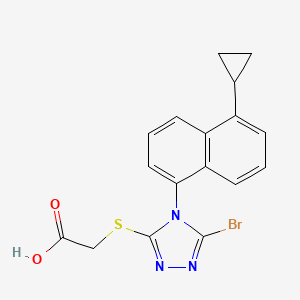
Darifenacin N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Darifenacin N-Oxide is a derivative of Darifenacin, a muscarinic receptor antagonist primarily used to treat overactive bladder. This compound is formed through the oxidation of Darifenacin and is considered a potential impurity in commercial preparations of Darifenacin .
Wissenschaftliche Forschungsanwendungen
Darifenacin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the stability of N-oxides.
Biology: Investigated for its potential biological activity and interactions with muscarinic receptors.
Medicine: Studied as a potential impurity in Darifenacin formulations, impacting the efficacy and safety of the drug.
Industry: Used in the development of analytical methods to detect and quantify impurities in pharmaceutical preparations
Wirkmechanismus
The mechanism of action of Darifenacin, the parent compound of Darifenacin N-Oxide, is well-documented. Darifenacin selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . The mechanism of action of this compound is not explicitly mentioned in the search results.
Biochemische Analyse
Biochemical Properties
Darifenacin N-Oxide, like Darifenacin, is likely to interact with M3 muscarinic acetylcholine receptors . These receptors are involved in various biochemical reactions, particularly those related to muscle contractions in the bladder .
Cellular Effects
Darifenacin, from which this compound is derived, is known to block M3 muscarinic acetylcholine receptors, reducing the urgency to urinate . This suggests that this compound may have similar effects.
Molecular Mechanism
Darifenacin selectively antagonizes the muscarinic M3 receptor . This receptor is involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .
Temporal Effects in Laboratory Settings
Darifenacin has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours) but this increased with a prolonged-release (PR) formulation (14–16 hours) .
Dosage Effects in Animal Models
Darifenacin has been studied in animal models of bladder instability .
Metabolic Pathways
Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4, the main metabolic routes being monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen . It is likely that this compound undergoes similar metabolic pathways.
Transport and Distribution
Darifenacin is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Darifenacin N-Oxide typically involves the oxidation of Darifenacin. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide in methanol, and sodium perborate in acetic acid . These reagents facilitate the conversion of tertiary nitrogen compounds to N-oxides under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient oxygen sources and catalysts to achieve high yields of the N-oxide. The use of continuous flow processes with catalysts like titanium silicalite in packed-bed microreactors has been noted for its efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Darifenacin N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction for its formation.
Reduction: Potential reduction back to Darifenacin under specific conditions.
Substitution: Possible substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, titanium silicalite with hydrogen peroxide, sodium perborate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: this compound.
Reduction: Darifenacin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Darifenacin: The parent compound, used to treat overactive bladder.
Solifenacin: Another muscarinic receptor antagonist used for similar indications.
Vibegron: A beta-3 adrenergic agonist used for overactive bladder, with a different mechanism of action.
Uniqueness
Darifenacin N-Oxide is unique due to its formation as an oxidative impurity and its potential impact on the stability and efficacy of Darifenacin formulations. Its study helps in understanding the stability of pharmaceutical compounds and the development of methods to control impurities.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Darifenacin N-Oxide involves the oxidation of Darifenacin using a suitable oxidizing agent.", "Starting Materials": [ "Darifenacin", "Oxidizing agent" ], "Reaction": [ "Add Darifenacin to a reaction vessel", "Add the oxidizing agent to the reaction vessel", "Stir the reaction mixture at a suitable temperature for a specific period", "Isolate the product by filtration or any suitable separation technique", "Purify the product by recrystallization or any suitable purification technique", "Characterize the product using suitable analytical techniques" ] } | |
CAS-Nummer |
1391080-40-2 |
Molekularformel |
C28H30N2O3 |
Molekulargewicht |
442.55 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Darifenacin Impurity C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












